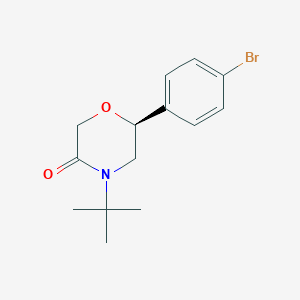![molecular formula C18H16S2 B14196084 2-[(4-Methylphenyl)ethynyl]-2-phenyl-1,3-dithiolane CAS No. 920979-35-7](/img/structure/B14196084.png)
2-[(4-Methylphenyl)ethynyl]-2-phenyl-1,3-dithiolane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(4-Methylphenyl)ethynyl]-2-phenyl-1,3-dithiolane is an organic compound characterized by its unique structure, which includes a dithiolane ring substituted with phenyl and 4-methylphenyl ethynyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Methylphenyl)ethynyl]-2-phenyl-1,3-dithiolane typically involves the reaction of 2-phenyl-1,3-dithiolane with 4-methylphenylacetylene under specific conditions. One common method is the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling . This reaction is carried out in the presence of a palladium catalyst, a base, and a suitable solvent, often under an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
化学反応の分析
Types of Reactions
2-[(4-Methylphenyl)ethynyl]-2-phenyl-1,3-dithiolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like bromine, chlorine, or nitrating agents can be used for electrophilic aromatic substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and thioethers.
Substitution: Halogenated or nitrated derivatives of the original compound.
科学的研究の応用
2-[(4-Methylphenyl)ethynyl]-2-phenyl-1,3-dithiolane has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
作用機序
The mechanism of action of 2-[(4-Methylphenyl)ethynyl]-2-phenyl-1,3-dithiolane involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical transformations, which can modulate biological activities. For example, its oxidation products may interact with cellular components, leading to antimicrobial or anticancer effects .
類似化合物との比較
Similar Compounds
2-[(4-Methylphenyl)ethynyl]-2-phenyl-1,3-dithiolane: shares similarities with other dithiolane derivatives, such as 2-phenyl-1,3-dithiolane and 2-[(4-methylphenyl)ethynyl]-1,3-dithiolane.
Tolyl-substituted siloles: These compounds exhibit similar structural features and are used in materials science for their unique electronic properties.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it a valuable compound for targeted applications in various scientific and industrial fields.
特性
CAS番号 |
920979-35-7 |
|---|---|
分子式 |
C18H16S2 |
分子量 |
296.5 g/mol |
IUPAC名 |
2-[2-(4-methylphenyl)ethynyl]-2-phenyl-1,3-dithiolane |
InChI |
InChI=1S/C18H16S2/c1-15-7-9-16(10-8-15)11-12-18(19-13-14-20-18)17-5-3-2-4-6-17/h2-10H,13-14H2,1H3 |
InChIキー |
DUSMWYDXQHTPAP-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)C#CC2(SCCS2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


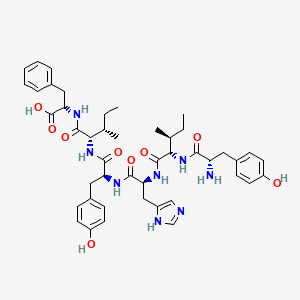
![5,6,8-Trimethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B14196009.png)
![9-(2-Methoxynaphthalen-1-yl)naphtho[2,3-c]furan-1(3H)-one](/img/structure/B14196010.png)
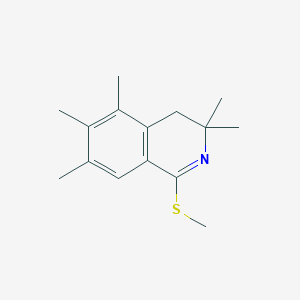

![2-{[Dimethyl(phenyl)silyl]tellanyl}-1,1,1,3,3,3-hexamethyl-2-(trimethylsilyl)trisilane](/img/structure/B14196031.png)
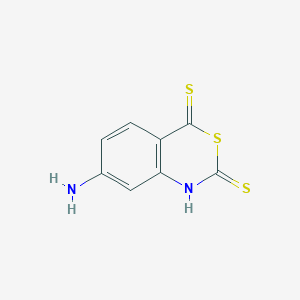
![4-[2-(Cyclopropylamino)-1,3-thiazol-4-yl]benzoic acid](/img/structure/B14196040.png)
![5-[(4-Methylphenyl)methanesulfinyl]-1,2,4-thiadiazole](/img/structure/B14196046.png)
![(1R,5R)-1-(2-Methylbenzene-1-sulfonyl)bicyclo[3.1.0]hexan-2-one](/img/structure/B14196054.png)
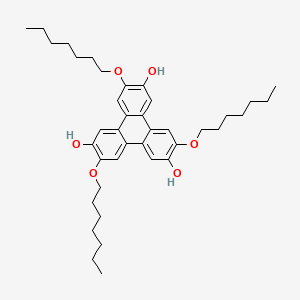
![4-{2-[4-(Diethylamino)phenyl]ethenyl}-N,N-dimethylaniline](/img/structure/B14196056.png)
![3-Hydroxy-7-methyl-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one](/img/structure/B14196075.png)
